molecular formula C19H18F4N4O2 B10923105 3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-fluoro-4-methylphenyl)propanamide

3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-fluoro-4-methylphenyl)propanamide

Cat. No.: B10923105
M. Wt: 410.4 g/mol
InChI Key: MJWOPBFHQVKQSY-UHFFFAOYSA-N
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Description

3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-fluoro-4-methylphenyl)propanamide is a complex organic compound characterized by its unique pyrazolo[3,4-b]pyridine core structure. The presence of trifluoromethyl and fluoro-methylphenyl groups enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-fluoro-4-methylphenyl)propanamide typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves radical trifluoromethylation, a process that introduces the trifluoromethyl group into the molecule.

    Attachment of the ethyl and oxo groups: These groups are introduced through standard organic synthesis techniques, such as alkylation and oxidation reactions.

    Coupling with the fluoro-methylphenyl group: This final step involves coupling reactions, such as amide bond formation, to attach the fluoro-methylphenyl group to the pyrazolo[3,4-b]pyridine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-fluoro-4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-fluoro-4-methylphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-fluoro-4-methylphenyl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl and fluoro-methylphenyl groups enhance its binding affinity to these targets, which may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets and the subsequent activation or inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-fluoro-4-methylphenyl)propanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both trifluoromethyl and fluoro-methylphenyl groups enhances its stability, reactivity, and potential therapeutic applications compared to similar compounds .

Properties

Molecular Formula

C19H18F4N4O2

Molecular Weight

410.4 g/mol

IUPAC Name

3-[2-ethyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]-N-(3-fluoro-4-methylphenyl)propanamide

InChI

InChI=1S/C19H18F4N4O2/c1-3-26-10-13-14(19(21,22)23)9-17(29)27(18(13)25-26)7-6-16(28)24-12-5-4-11(2)15(20)8-12/h4-5,8-10H,3,6-7H2,1-2H3,(H,24,28)

InChI Key

MJWOPBFHQVKQSY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=CC(=C(C=C3)C)F)C(F)(F)F

Origin of Product

United States

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